ethyl N-(2-chloro-6-methylphenyl)carbamate
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Overview
Description
Ethyl N-(2-chloro-6-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.666 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-6-methylaniline+ethyl chloroformate→ethyl N-(2-chloro-6-methylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the aromatic ring can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and phenols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 2-chloro-6-methylaniline and ethanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl N-(2-chloro-6-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of ethyl N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-methylphenyl)carbamate: Similar structure but lacks the chlorine atom.
Ethyl N-(2-ethylphenyl)carbamate: Similar structure but has an ethyl group instead of a methyl group.
Methyl N-(2-chloro-6-methylphenyl)carbamate: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the chlorine and methyl groups on the aromatic ring.
Properties
CAS No. |
99359-81-6 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
OXUCBILSFSUFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
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